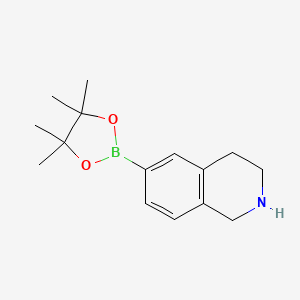
4-(3,5-Dimetil-1H-pirazol-1-il)benzaldehído
Descripción general
Descripción
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12N2O . It is also known by its CAS number 934570-54-4 .
Molecular Structure Analysis
The InChI code for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-8H,1-2H3 . The Canonical SMILES is CC1=C(C(=NN1)C)C2=CC=C(C=C2)C=O . The molecular weight is 200.24 g/mol . Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde include a molecular weight of 200.24 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 45.8 Ų and a Heavy Atom Count of 15 .Aplicaciones Científicas De Investigación
Agente Antileishmanial y Antimalárico
Compuestos con estructuras similares se han estudiado por su posible uso en el tratamiento de enfermedades parasitarias como la leishmaniasis y la malaria. El grupo pirazolílico puede interactuar con enzimas o receptores específicos en los parásitos, inhibiendo su crecimiento o supervivencia .
Estudios de Simulación Molecular
El grupo pirazolílico se puede utilizar en simulaciones moleculares para estudiar su afinidad de unión e interacción con varios objetivos biológicos. Esto puede ayudar en el diseño y optimización racional de fármacos .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that this compound may have a similar range of interactions .
Mode of Action
It’s known that the presence of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
The compound’s structure suggests that it may influence a variety of biochemical processes .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Análisis Bioquímico
Biochemical Properties
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with oxidative stress-related enzymes, potentially affecting the levels of malondialdehyde (MDA), a marker of lipid peroxidation
Cellular Effects
The effects of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance . Furthermore, this compound may alter gene expression patterns, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde in laboratory settings have been studied to understand its stability and long-term effects. This compound is relatively stable under standard laboratory conditions, but it may degrade over time, especially under oxidative conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde vary with different dosages. At low doses, it may have minimal or beneficial effects, such as enhancing antioxidant defenses . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s involvement in oxidative stress pathways is particularly noteworthy, as it can modulate the production of reactive oxygen species (ROS) and antioxidant defenses.
Transport and Distribution
The transport and distribution of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside, it may bind to intracellular proteins or be sequestered in specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is essential for its activity and function. It can be targeted to specific organelles, such as the mitochondria or nucleus, where it exerts its effects . Post-translational modifications or targeting signals may direct this compound to particular subcellular compartments, affecting its interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMWJQOHKWNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586299 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-54-4 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


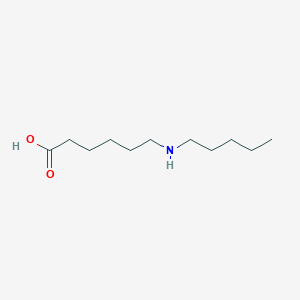
![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)



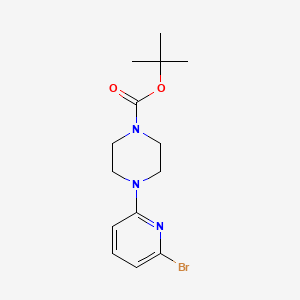
![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)
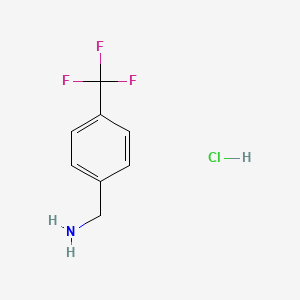

![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)
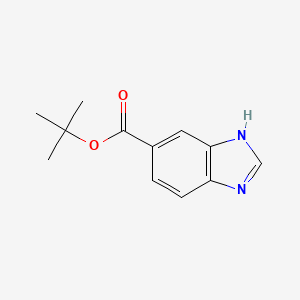
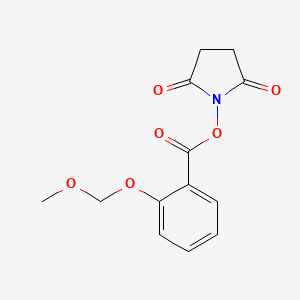
![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)
